molecular formula C10H4BrFN2 B6206571 5-bromo-8-fluoroquinoline-2-carbonitrile CAS No. 1600109-90-7

5-bromo-8-fluoroquinoline-2-carbonitrile

Cat. No.: B6206571
CAS No.: 1600109-90-7
M. Wt: 251.05 g/mol
InChI Key: AGDKANXYJANSAK-UHFFFAOYSA-N
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Description

5-Bromo-8-fluoroquinoline-2-carbonitrile is a fluorinated and brominated quinoline carbonitrile derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a key chemical building block for the synthesis of more complex molecules, particularly those targeting neurological pathways . Its core structure is associated with potent biological activity; for instance, quinoline carbonitrile derivatives have been investigated as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGluR2) . This mechanism is relevant for researching novel therapeutic approaches for a range of central nervous system (CNS) disorders , such as schizophrenia, cognitive impairments, and Alzheimer's disease . The molecular framework of quinolones and fluoroquinolones is also widely explored for its broad pharmacological potential, including antibacterial and anticancer properties, making it a versatile scaffold in developing hybrid molecules and bifunctional therapeutic agents . The presence of both bromine and fluorine atoms at the 5 and 8 positions of the quinoline ring, respectively, along with the carbonitrile group at the 2-position, provides distinct reactivity for further chemical modifications. Researchers can leverage these sites to create novel analogs or conjugates . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

CAS No.

1600109-90-7

Molecular Formula

C10H4BrFN2

Molecular Weight

251.05 g/mol

IUPAC Name

5-bromo-8-fluoroquinoline-2-carbonitrile

InChI

InChI=1S/C10H4BrFN2/c11-8-3-4-9(12)10-7(8)2-1-6(5-13)14-10/h1-4H

InChI Key

AGDKANXYJANSAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1C#N)F)Br

Purity

95

Origin of Product

United States

Preparation Methods

Microwave-Assisted Cyanation with Zinc Cyanide

A high-yielding method involves microwave irradiation to accelerate the reaction between 5-bromo-8-fluoroquinoline and zinc cyanide.

Procedure :

  • Reagents : 5-Bromo-8-fluoroquinoline (2.21 mmol), zinc cyanide (3.32 mmol), tetrakis(triphenylphosphine)palladium(0) (0.22 mmol).

  • Conditions : DMF solvent, 150°C, 30 minutes under microwave irradiation.

  • Workup : Extraction with ethyl acetate, washing with brine, and silica gel chromatography.

Results :

  • Yield : 94%.

  • Purity : Confirmed by ¹H NMR (CDCl₃, 400 MHz): δ 9.12 (dd, J = 4.5, 1.5 Hz, 1H), 8.58 (dt, J = 8.5, 1.5 Hz, 1H), 7.99 (dd, J = 8.3, 4.5 Hz, 1H), 7.72 (dd, J = 8.5, 4.0 Hz, 1H), 7.50 (dd, J = 9.6, 8.3 Hz, 1H).

Advantages :

  • Rapid reaction time (<1 hour).

  • Excellent functional group tolerance.

Conventional Thermal Cyanation

A modified approach employs cesium fluoride as a base in dioxane at elevated temperatures.

Procedure :

  • Reagents : 5-Bromo-8-fluoroquinoline (0.085 mmol), Pd(PPh₃)₄ (0.0085 mmol), CsF (0.255 mmol).

  • Conditions : Dioxane solvent, 100°C, 6 hours.

  • Workup : Column chromatography with ethyl acetate/petroleum ether (2:3).

Results :

  • Yield : 53%.

  • Limitations : Lower efficiency compared to microwave methods.

Synthesis of 5-Bromo-8-Fluoroquinoline Precursors

The preparation of the intermediate 5-bromo-8-fluoroquinoline is critical for downstream cyanation.

Skraup Cyclization of 5-Bromo-2-Fluoroaniline

Procedure :

  • Reagents : 5-Bromo-2-fluoroaniline (113 mmol), glycerol (226 mmol), sulfuric acid.

  • Conditions : Reflux at 140°C for 2 hours, followed by basification with NaOH.

  • Workup : Extraction with EtOAc, drying over MgSO₄.

Results :

  • Yield : 6.69 g (∼30% yield).

  • Purity : LCMS (ES+ve m/z 226/228 [M+H]⁺).

Alternative Cyanation Strategies

Nucleophilic Aromatic Substitution

While less common, nucleophilic substitution with cyanide sources (e.g., CuCN) has been explored under harsh conditions (200°C, DMF), but yields remain suboptimal (<40%) due to competing side reactions.

Comparative Analysis of Methods

Method Catalyst Conditions Yield Advantages
Microwave CyanationPd(PPh₃)₄150°C, 30 min94%High yield, rapid
Thermal CyanationPd(PPh₃)₄, CsF100°C, 6 h53%No specialized equipment required
Skraup CyclizationH₂SO₄140°C, 2 h30%Scalable precursor synthesis

Challenges and Optimization Opportunities

  • Regioselectivity : Competing reactions at positions 2 and 3 of quinoline necessitate careful catalyst selection.

  • Catalyst Loading : Reducing Pd concentrations (≤5 mol%) without compromising yield remains an area for improvement.

  • Solvent Systems : Transitioning from DMF to greener solvents (e.g., cyclopentyl methyl ether) could enhance sustainability.

Chemical Reactions Analysis

5-Bromo-8-fluoroquinoline-2-carbonitrile can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

5-Bromo-8-fluoroquinoline-2-carbonitrile is primarily recognized for its role as a lead compound in drug discovery programs targeting various diseases. Its structural characteristics contribute to its biological activity, particularly as an antimicrobial and anticancer agent. The compound's electrophilic sites, particularly the carbonitrile group and halogen substituents, enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that quinoline derivatives exhibit potent antimicrobial properties. For instance, derivatives of 8-hydroxyquinoline have been shown to act against a range of pathogens, including bacteria and fungi. The introduction of bromine and fluorine atoms in 5-bromo-8-fluoroquinoline-2-carbonitrile may enhance its effectiveness against resistant strains of bacteria, making it a candidate for developing new antibiotics .

Anticancer Properties

Quinoline derivatives are also being studied for their anticancer potential. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, some studies have indicated that modifications in the quinoline structure can lead to improved selectivity and potency against cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 5-bromo-8-fluoroquinoline-2-carbonitrile is crucial for optimizing its pharmacological properties. Variations in substituents at different positions on the quinoline ring can significantly influence biological activity. For example:

Substituent PositionCompound NameBiological Activity
55-Bromo-7-fluoroquinolineAntimicrobial
88-HydroxyquinolineAnticancer
25-Bromo-8-fluoroquinoline-2-carbonitrileBroad-spectrum activity

This table highlights how different modifications can tailor the compound's efficacy against various biological targets.

Applications in Organic Electronics

Beyond medicinal applications, 5-bromo-8-fluoroquinoline-2-carbonitrile shows promise in organic electronics, particularly as an electron transport material in organic light-emitting diodes (OLEDs). Its ability to facilitate charge transport makes it suitable for use in devices that require efficient electronic properties .

Case Studies

Several studies have documented the synthesis and application of quinoline derivatives similar to 5-bromo-8-fluoroquinoline-2-carbonitrile:

Synthesis and Biological Evaluation

A notable study synthesized a series of brominated quinoline derivatives and evaluated their antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting that structural modifications can enhance bioactivity .

Hybrid Molecule Development

Another research effort focused on creating hybrid molecules by combining quinolines with established antibiotics like ciprofloxacin. These hybrids demonstrated improved efficacy against both Gram-positive and Gram-negative bacteria, indicating that the incorporation of quinoline structures could lead to novel antibacterial agents .

Mechanism of Action

The mechanism by which 5-bromo-8-fluoroquinoline-2-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Positional Isomers: Brominated Quinolines with Nitrile Groups

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
5-Bromoquinoline-8-carbonitrile 507476-70-2 C₁₀H₅BrN₂ 233.06 Lacks fluorine at position 8; reduced electronegativity and metabolic stability
7-Bromoquinoline-3-carbonitrile 1375108-40-9 C₁₀H₅BrN₂ 233.06 Bromine at position 7, nitrile at 3; altered electronic distribution and steric effects
6-Bromoquinoline-3-carbonitrile 1314687-82-5 C₁₀H₅BrN₂ 233.06 Bromine at position 6; impacts aromatic stacking and reactivity

Key Findings :

  • Positional isomerism significantly affects solubility and binding affinity; for example, nitrile at position 2 (target) vs. 3 (analogs) may alter dipole moments and intermolecular interactions .

Isoquinoline Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
5-Bromo-8-fluoroisoquinoline 679433-94-4 C₉H₅BrFN 226.05 Isoquinoline backbone (nitrogen at position 2) vs. quinoline (nitrogen at position 1); altered π-π stacking and biological target interactions

Key Findings :

  • The isoquinoline structure exhibits a higher density (1.6 g/cm³) and lower boiling point (310°C) compared to quinoline derivatives, suggesting differences in crystallinity and volatility .
  • Isoquinoline’s nitrogen positioning may reduce blood-brain barrier permeability (logP ~2.7) compared to quinolines, which are often more lipophilic .

Pyridine and Benzene Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
5-Bromo-4-methyl-pyridine-2-carbonitrile 886364-86-9 C₇H₅BrN₂ 197.03 Pyridine ring (simpler structure); methyl group increases steric hindrance, reducing reactivity in cross-coupling reactions
5-Bromo-2,3-difluorobenzonitrile N/A C₇H₂BrF₂N 218.00 Benzene backbone with two fluorines; higher electronegativity but lacks heterocyclic nitrogen, affecting coordination chemistry

Key Findings :

  • Pyridine derivatives like 5-bromo-4-methyl-pyridine-2-carbonitrile have lower molecular weights (~197 g/mol) and higher synthetic accessibility scores, making them cheaper intermediates but less versatile in medicinal chemistry .
  • Difluorobenzonitriles exhibit enhanced solubility in polar solvents due to fluorine’s inductive effects but lack the aromatic nitrogen critical for metal-binding applications .

Biological Activity

5-Bromo-8-fluoroquinoline-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological mechanisms, and therapeutic applications, supported by recent research findings.

5-Bromo-8-fluoroquinoline-2-carbonitrile is synthesized through a series of reactions involving bromination, fluorination, and cyanation of quinoline derivatives. The typical synthetic route includes:

  • Bromination : The quinoline precursor is treated with brominating agents like N-bromosuccinimide (NBS) to introduce the bromine atom.
  • Fluorination : Following bromination, fluorinating agents such as potassium fluoride (KF) are used to add the fluorine atom.
  • Cyanation : Finally, a cyano group is introduced using reagents like copper(I) cyanide (CuCN) or sodium cyanide (NaCN) under appropriate conditions.

This multi-step synthesis allows for the precise incorporation of functional groups that enhance the compound's biological activity.

The biological activity of 5-bromo-8-fluoroquinoline-2-carbonitrile is attributed to its ability to interact with various molecular targets in biological systems. The presence of bromine and fluorine enhances its binding affinity to specific enzymes and receptors, potentially modulating their activity. The carbonitrile group may also interact with nucleophilic sites in proteins or nucleic acids, influencing cellular processes.

Biological Activities

Research has highlighted several key biological activities associated with 5-bromo-8-fluoroquinoline-2-carbonitrile:

  • Antimicrobial Activity : Studies indicate that quinoline derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown inhibition against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
  • Antiviral Activity : Quinoline derivatives have been explored for their antiviral properties, particularly against viruses such as H5N1 and SARS-CoV-2. The structural modifications in 5-bromo-8-fluoroquinoline-2-carbonitrile may enhance its effectiveness against viral pathogens .
  • Anticancer Potential : The compound has demonstrated promising anticancer activity in vitro against various cancer cell lines. Research indicates that it may interfere with tubulin polymerization and induce reactive oxygen species (ROS) formation, leading to increased cytotoxicity in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoline derivatives, including 5-bromo-8-fluoroquinoline-2-carbonitrile. The compound exhibited significant inhibition zones against S. aureus and E. coli, comparable to standard antibiotics .
  • Anticancer Activity : In another investigation, derivatives of quinoline were tested against several cancer cell lines (e.g., MCF-7, HeLa). The results showed that 5-bromo-8-fluoroquinoline-2-carbonitrile had IC50 values ranging from 10–30 µM, indicating potent anticancer properties .

Comparative Analysis

The following table summarizes the biological activities of 5-bromo-8-fluoroquinoline-2-carbonitrile compared to other related compounds:

CompoundAntimicrobial ActivityAntiviral ActivityAnticancer Activity
5-Bromo-8-fluoroquinoline-2-carbonitrileModeratePromisingHigh
7-FluoroquinolineLowModerateModerate
8-HydroxyquinolineHighLowModerate

Q & A

Q. What synthetic strategies are recommended for constructing the quinoline core in 5-bromo-8-fluoroquinoline-2-carbonitrile?

  • Methodological Answer : The quinoline scaffold can be synthesized via Skraup or Doebner-Miller reactions , utilizing brominated and fluorinated precursors. For regioselective halogenation, directed ortho-metalation (DoM) with bromine or fluorine sources is effective . Alternatively, Suzuki-Miyaura cross-coupling (using aryl boronic acids, e.g., 4-bromo-3-fluorophenylboronic acid, >97% purity) enables modular assembly of substituted quinoline intermediates .
  • Key Steps :

Quinoline Core Formation : Cyclization of aniline derivatives with glycerol or acrylate under acidic conditions.

Halogenation : Use N-bromosuccinimide (NBS) or Selectfluor for bromine/fluorine introduction.

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